N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base, leading to the formation of isoxazole rings . Another approach involves the use of metal-free catalysts to promote the cycloaddition of nitrile oxides with alkynes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are particularly attractive for industrial applications due to their eco-friendliness and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
N,5-Diphenyl-1,3-oxazole-4-carboxamide: Another isoxazole derivative with similar structural features.
2,5-Diphenyloxazole: A related compound with a different substitution pattern on the isoxazole ring.
Uniqueness
N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-19(14-10-6-3-7-11-14)17(20)15-12-16(21-18-15)13-8-4-2-5-9-13/h2-12H,1H3 |
InChI Key |
KXRMVIQGSIJOQH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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